molecular formula C16H14ClN3OS2 B4877794 1-(4-chlorophenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

1-(4-chlorophenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

Cat. No.: B4877794
M. Wt: 363.9 g/mol
InChI Key: QVYDVJLFIPBLEC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is a triazole-based compound featuring a 4-chlorophenyl group, an ethyl-substituted triazole core, and a 2-thienyl moiety linked via a thioether bridge. This structure combines aromatic, heterocyclic, and sulfur-containing groups, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS2/c1-2-20-15(14-4-3-9-22-14)18-19-16(20)23-10-13(21)11-5-7-12(17)8-6-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYDVJLFIPBLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Triazole Core Modifications

  • 4-Ethyl vs. 4-Phenyl Substitution: The target compound’s 4-ethyl group (C₂H₅) on the triazole may enhance lipophilicity compared to bulkier 4-phenyl analogs (e.g., 1-(4-chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl]ethanone, ). The phenyl group increases molecular weight (MW: ~500 vs. target ~368) and may reduce membrane permeability . Thienyl vs.

Aromatic Ring Modifications

  • Chlorophenyl Position: The 4-chlorophenyl group in the target compound contrasts with 2-chlorophenyl () and 3-chlorophenyl () analogs. The para-substitution may improve crystallinity, as seen in 1-(4-chlorophenyl) analog 5j (mp 152–153°C) vs. 3-chlorophenyl 5i (mp 99–100°C) . Fluorine (e.g., 4-fluorophenyl in ) offers electronegativity but reduced steric bulk .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Substituents Reference
Target Compound C₁₆H₁₄ClN₃OS₂ 371.88* Not Reported Not Reported 4-Ethyl, 2-thienyl, 4-chlorophenyl N/A
5j () C₂₃H₁₉ClFN₆OS 483.12 152–153 73 4-Chlorophenyl, 6-fluoroquinazolinyl
5o () C₂₆H₂₂ClN₅OS 488.00 237–238 79 Benzimidazole, 4-chlorophenyl
VUAA1 () C₁₉H₂₀ClN₅OS 409.91 Not Reported Not Reported 3-Pyridinyl, 4-ethylphenyl
1-(2-Chlorophenyl) analog () C₁₉H₁₈ClN₃O₂S₂ 419.95 Not Reported Not Reported Tetrahydrofuran-methyl, 2-thienyl

*Calculated based on structural formula.

Pharmacological Activity

  • Antimicrobial Activity :
    • The 4-chlorophenyl analog 5j () showed moderate antibacterial activity, attributed to the chloro group’s electron-withdrawing effects enhancing membrane interaction. The 2-thienyl group in the target compound may similarly disrupt microbial membranes via hydrophobic interactions .
  • Enzyme Inhibition :
    • Benzimidazole-containing analogs (e.g., 5o in ) exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ ~10 µM), suggesting the target compound’s triazole-thioether scaffold could be optimized for similar activity .
  • Receptor Modulation :
    • Pyridinyl-substituted triazoles (e.g., VUAA1) act as Orco receptor agonists, whereas thienyl groups may shift activity toward antifungal targets due to sulfur’s electronegativity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

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